1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
The synthesis of 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of a 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-dione with an ethylamine source under controlled conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with the presence of a base like potassium carbonate to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in amine derivatives.
Scientific Research Applications
1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Industry: Its unique structural features make it a candidate for the development of new dyes and pigments with specific optical properties.
Mechanism of Action
The mechanism of action of 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with cellular components. In biological systems, it can act as a fluorescent dye, binding to lipid droplets and emitting light upon excitation . The phototoxic effects observed in cancer cells are likely due to the generation of reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other quinoline derivatives such as:
1-(2,4-Dimethylquinoline-3-yl)ethenone: Known for its applications in medicinal chemistry.
4-Hydroxy-2-quinolones: These compounds exhibit significant pharmaceutical and biological activities.
1-Alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones: Similar to the compound , these derivatives are used in bioimaging and exhibit phototoxic properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct fluorescent properties and potential therapeutic applications.
Properties
IUPAC Name |
16-(ethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-20-17-16-11-7-4-5-8-12(11)18(22)13-9-6-10-14(15(13)16)21(2)19(17)23/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQMEROHOFTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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